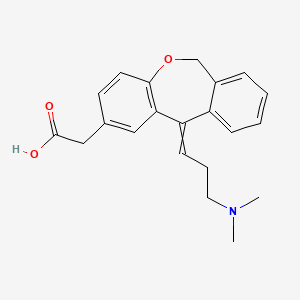
Molybdic acid, diammonia salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdic acid, diammonia salt, also known as ammonium molybdate, is an inorganic compound with the chemical formula (NH₄)₂MoO₄. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdic acid, diammonia salt is typically prepared by reacting molybdenum trioxide (MoO₃) with aqueous ammonia (NH₃). The reaction is carried out under controlled conditions to ensure the complete dissolution of molybdenum trioxide and the formation of ammonium molybdate. The reaction can be represented as follows:
MoO3+2NH3+H2O→(NH4)2MoO4
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity molybdenum trioxide and concentrated ammonia solutions. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The resulting solution is then evaporated to obtain crystalline ammonium molybdate, which is further purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Molybdic acid, diammonia salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form molybdenum trioxide.
Reduction: It can be reduced to form lower oxidation states of molybdenum.
Substitution: It can undergo substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) are employed.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of different molybdate salts.
Major Products:
Oxidation: Molybdenum trioxide (MoO₃)
Reduction: Lower oxidation states of molybdenum compounds
Substitution: Various molybdate salts
Wissenschaftliche Forschungsanwendungen
Molybdic acid, diammonia salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: It serves as a source of molybdenum, an essential trace element for various enzymes.
Medicine: It is used in the preparation of certain pharmaceuticals and diagnostic reagents.
Industry: It is employed in the production of pigments, ceramics, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of molybdic acid, diammonia salt involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, serving as cofactors for enzymes and catalysts in industrial processes. The molecular targets include enzymes such as xanthine oxidase and aldehyde oxidase, which require molybdenum for their activity.
Vergleich Mit ähnlichen Verbindungen
- Sodium molybdate (Na₂MoO₄)
- Calcium molybdate (CaMoO₄)
- Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
Comparison: Molybdic acid, diammonia salt is unique due to its high solubility in water and its ability to provide a readily available source of molybdenum ions. Compared to sodium molybdate and calcium molybdate, it is more soluble and easier to handle in aqueous solutions. Ammonium heptamolybdate, on the other hand, contains a higher molybdenum content but is less soluble.
Eigenschaften
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2O.2O/h;2*1H3;2*1H2;;/q+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRXBDCICLHKEN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8MoN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)
![2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B7908104.png)



![[(2S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B7908123.png)





![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B7908188.png)
